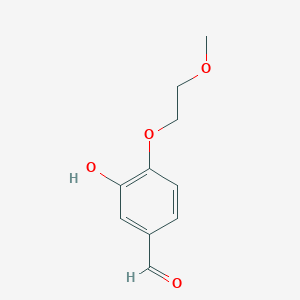
3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde
Overview
Description
3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Other Chemicals : The compound is used as an intermediate in the synthesis of various other chemicals. For instance, it is involved in the synthesis of 3,4,5-trimethoxy benzaldehyde, which has applications in organic synthesis (Yangyu Feng, 2002).
Nonlinear Optical Materials : It has been studied for its potential in nonlinear optical applications due to its large second-order nonlinear optical susceptibility and good blue transparency. This makes it suitable for use in laser technology and photonics (V. Venkataramanan, S. Uchil, H. Bhat, 1994).
Pharmaceutical and Health Applications : The compound and its derivatives are investigated for their potential applications in health and agriculture industries. Studies include the development of novel inhibitors of nuclear receptors with potential therapeutic applications in cancer control (C. R. Sahoo, S. K. Paidesetty, S. Sarathbabu, B. Dehury, N. Senthil Kumar, R. Padhy, 2021).
Material Science and Engineering : Its applications extend to materials science, especially in the growth and development of organic crystals for specific technological uses, such as second harmonic generation in lasers (O. P. Singh, Y. Singh, N. B. Singh, N. B. Singh, 2001).
Biotechnological Applications : In biotechnology, it's used in the study of enzyme-catalyzed reactions, particularly in the context of asymmetric synthesis, which is important for creating specific enantiomers of drug molecules (Sven Kühl, Daniela Zehentgruber, M. Pohl, Michael Müller, S. Lütz, 2007).
Spectroscopic Studies : It is also a subject of spectroscopic studies, which helps in understanding its structural and electronic properties, further aiding in its applications in various fields of chemistry and materials science (B. Yadav, Vibha Sharma, Sachin Kumar, 2018).
Properties
IUPAC Name |
3-hydroxy-4-(2-methoxyethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-4-5-14-10-3-2-8(7-11)6-9(10)12/h2-3,6-7,12H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWNCBNBIVBBPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
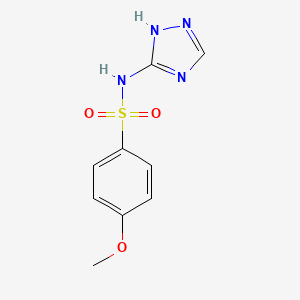
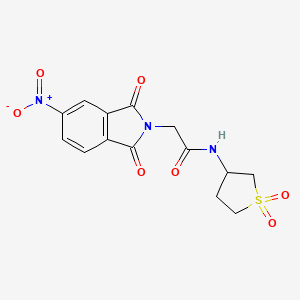
![1-[(3-Phenylmethoxyphenyl)methyl]piperidine-2-carboxylic acid](/img/structure/B7486085.png)
![N-[3-(pyrazol-1-ylmethyl)phenyl]-2,1,3-benzothiadiazole-4-carboxamide](/img/structure/B7486088.png)
![N-(1,3-dimethyl-2-oxoimidazo[4,5-b]pyridin-5-yl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B7486101.png)
![(2S)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7486108.png)
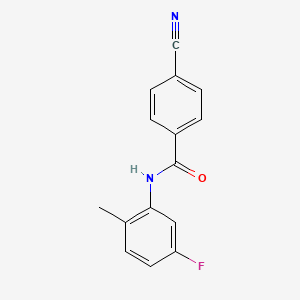
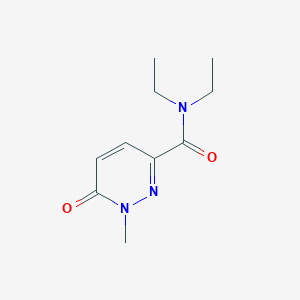
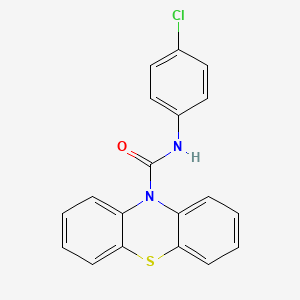
![2-(4-chloro-2-methylphenoxy)-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]propanamide](/img/structure/B7486139.png)
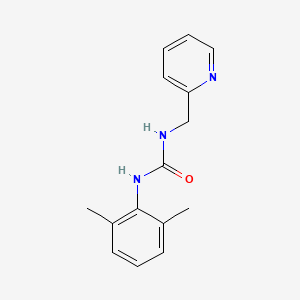
![(2-bromo-5-methoxyphenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7486166.png)
![3-(4-Chlorophenyl)-6-(2,3-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B7486177.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7486183.png)
